6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline can be acylated at the nitrogen atom using acyl chlorides or anhydrides to produce amides [].
Alkylation at the nitrogen atom is possible with various alkylating agents [].
The nitrogen atom can be oxidized with oxidizing agents like sodium hypochlorite to form N-chloro derivatives. This reaction is scalable and can be employed in the large-scale production of 2-chloro-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline [].
Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives, such as hydrazones and pyrimido[6,1-a]isoquinolines [].
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives containing amino groups can undergo domino ring-closure reactions with acyclic or aromatic gamma or delta-oxo acids, resulting in the formation of polycyclic lactams [].
N-tert-butoxycarbonyl (N-Boc)-protected 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo lithiation with n-butyllithium in THF at -50°C followed by electrophilic quenching to generate 1-substituted derivatives [].
1-Cyanomethylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo microwave-assisted [3+3] cycloadditions with α,β-unsaturated aldehydes and ketones to yield 6,7-dihydro-4H-benzo[a]quinolizines and 6,7-dihydro-2H-benzo[a]quinolizines, respectively [].
Derivatives such as 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline are noncompetitive antagonists of AMPA receptors [].
Compounds like 2-[4-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-1-yl)butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (RM273) exhibit high affinity for σ2 receptors, which are overexpressed in cancer cells []. This interaction inhibits cancer cell proliferation.
Certain derivatives interact with β-adrenergic receptors, displaying weak agonistic or antagonistic activities [].
Derivatives like 2-bromo-3,4-dimethoxybenzyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CSH118) act as broad-spectrum calcium channel blockers, affecting both L-type calcium currents and other ionic currents []. The alkaloid 1-(2´-bromine-4´,5´-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-18) also exhibits relaxant effects on rat aorta smooth muscle cells by blocking Ca2+ (IP3R) channels in the sarcoplasmic reticulum, along with voltage-dependent and receptor-operated Ca2+ channels in the cell membrane [].
Analogues incorporating a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif demonstrate high affinity and selectivity for the dopamine D3 receptor []. This selectivity stems from interactions with extracellular loop 2 (ECL2) at the D3 receptor, which are not observed in the D2 receptor due to differing loop positions.
Salsolidine (1-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) and 1-carboxysalsoline (1-carboxy-1-methyl-6-hydroxy-7-methoxy-1,2,3,4-tetrahydroisoquinoline) competitively inhibit catechol-O-methyltransferase by preventing the methylation of 3,4-dihydroxybenzoic acid [].
Derivatives like (−)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758) are potent inhibitors of If channels, which are involved in regulating heart rate [, , , , ].
In the rat ventrolateral periaqueductal gray (vlPAG), orexin A exerts antinociceptive effects via OX1 receptors. N-acyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (compound 29), an OX2 receptor antagonist, does not block this antinociceptive effect [].
Certain derivatives act as P-gp inhibitors, impacting multidrug resistance in cancer cells [].
Various spectroscopic techniques, such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), have been used to characterize the structure of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives [, ].
Thin layer chromatography (TLC) has been used to analyze the behavior of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in different chromatographic environments [].
Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline show potential as anticonvulsant agents [, ]. The synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have been tested in animal models of epilepsy, such as audiogenic seizures in DBA/2 mice [].
Certain derivatives, like 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, exhibit analgesic and anti-inflammatory effects []. This compound showed efficacy in both thermal and chemical irritation models of pain, as well as in a model of acute inflammatory arthritis.
Some derivatives show potential as cardiovascular agents due to their effects on cardiac tissue [, , , , , , , ]. They have been explored for their potential in treating conditions like stable angina and atrial fibrillation.
Derivatives like RM273 show promise as antiproliferative agents, particularly against glioblastoma and hepatic carcinoma cells [, ]. This activity is associated with their ability to bind to σ2 receptors, which are overexpressed in cancer cells.
Derivatives incorporating a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif can be used to modulate dopamine D3 receptor activity []. These compounds could be valuable tools in studying dopaminergic pathways and exploring therapeutic strategies for conditions involving D3 receptors.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: